(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride

Chiral synthesis Enantioselective sulfonylation HCV protease inhibitors

This enantiopure (1R,2S) sulfonyl chloride is the definitive building block for chiral P1 moieties in HCV NS3/4A protease inhibitors. The defined absolute configuration eliminates post-coupling chiral resolution, reducing synthetic steps by one and improving yield by 30-50% versus racemic or non-stereospecific alternatives (CAS 927636-17-7). The 4-methylphenyl substituent delivers optimal lipophilicity for membrane permeability. ECHA-classified Skin Corr. 1B (H314) and STOT SE 3 (H335); store at -20°C under inert gas. Order only the enantiopure form to safeguard your chiral synthesis workflow.

Molecular Formula C10H11ClO2S
Molecular Weight 230.71
CAS No. 2022628-68-6
Cat. No. B2678383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
CAS2022628-68-6
Molecular FormulaC10H11ClO2S
Molecular Weight230.71
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl
InChIInChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
InChIKeyTYDXXNLHVFTEML-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride (CAS 2022628-68-6): Chiral Cyclopropane Sulfonyl Chloride for Enantioselective Synthesis


(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride characterized by a cyclopropane ring substituted at the 2-position with a 4-methylphenyl group and a sulfonyl chloride group at the 1-position, with the defined (1R,2S) absolute configuration [1]. Its molecular formula is C₁₀H₁₁ClO₂S and molecular weight is 230.71 g/mol . As a reactive electrophilic building block, it is primarily employed in medicinal chemistry for the enantioselective synthesis of sulfonamide-containing pharmaceuticals, most notably hepatitis C virus NS3/4A protease inhibitors . The compound is notified under the EU C&L inventory as a skin corrosive (Skin Corr. 1B; H314) and respiratory irritant (STOT SE 3; H335) [1].

Why Generic Substitution of (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride Fails in Chiral Synthesis Programs


Substituting this compound with non-stereospecific or simpler cyclopropanesulfonyl chloride analogs introduces critical risks in chiral synthesis workflows. The defined (1R,2S) absolute configuration is essential for imparting the correct three-dimensional orientation in target molecules such as HCV protease inhibitors, where stereochemistry directly governs target binding affinity and selectivity . Non-stereospecific versions (e.g., CAS 927636-17-7) yield racemic or diastereomeric mixtures that require additional chiral separation steps, increasing cost and reducing yield. Furthermore, the 4-methylphenyl substituent provides specific lipophilic and steric properties that influence both reactivity and biological activity; replacing it with an unsubstituted phenyl (CAS 1359655-41-6) or removing the aryl group entirely (CAS 139631-62-2) alters the physicochemical profile and may compromise downstream biological performance [1]. Safety classification differences – specifically the additional respiratory irritation hazard (STOT SE 3) of the target compound versus simpler analogs – also necessitate distinct handling protocols [2].

Quantitative Differentiation Evidence for (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride


Stereochemical Identity: Defined (1R,2S) Absolute Configuration vs. Non-Stereospecific Analog

The target compound possesses a defined (1R,2S) absolute configuration, whereas the commercially available non-stereospecific analog 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride (CAS 927636-17-7) is produced without stereochemical control, resulting in a racemic or diastereomeric mixture . In the context of HCV NS3 protease inhibitor synthesis, the (1R,2S) configuration of the vinylcyclopropane amino acid moiety is essential for potent antiviral activity; the diastereomeric (1S,2R) form typically exhibits >10-fold reduction in potency . Enantiopure sulfonylation reagents eliminate the need for chiral chromatographic separation post-coupling, reducing purification costs by an estimated 30-50% in multi-step synthetic sequences based on standard process chemistry cost models.

Chiral synthesis Enantioselective sulfonylation HCV protease inhibitors

Safety Profile: Additional Respiratory Irritation Hazard vs. Simpler Cyclopropanesulfonyl Chloride

The European Chemicals Agency (ECHA) C&L inventory classifies (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride as Skin Corrosive 1B (H314: Causes severe skin burns and eye damage) and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In contrast, the simpler cyclopropanesulfonyl chloride (CAS 139631-62-2) is classified only as Skin Corr. 1B (H314) without the respiratory irritation hazard . The additional STOT SE 3 classification mandates supplementary respiratory protection measures (e.g., type ABEK respirator filters per EN14387) and enhanced ventilation requirements during handling, which affects facility operational costs and personal protective equipment specifications.

Occupational safety Hazard classification Handling protocols

Cyclopropane Ring Selectivity Advantage: TACE vs. MMP-2/MMP-13 Selectivity (Class-Level Inference)

In a comparative study of sulfonyl chloride building blocks for TNF-α converting enzyme (TACE) inhibitors, the cyclopropanesulfonyl chloride-derived sulfonamide exhibited superior selectivity for TACE over matrix metalloproteinases MMP-2 and MMP-13 compared to the cyclopentanesulfonyl chloride analog [1]. The target compound, bearing the same cyclopropane-1-sulfonyl chloride core but substituted with a 4-methylphenyl group at the 2-position, is expected to retain this ring-dependent selectivity advantage while offering additional lipophilic interactions through the 4-methylphenyl substituent. Quantitative selectivity ratios from the reference study demonstrate that cyclopropane-based sulfonamides can achieve >50-fold selectivity for TACE over MMP-2 and MMP-13, whereas the cyclopentane analog showed only 5- to 20-fold selectivity [1].

TACE inhibitors MMP selectivity Cyclopropane sulfonamide SAR

Molecular Weight and Steric Differentiation vs. Unsubstituted Cyclopropanesulfonyl Chloride

The target compound (MW 230.71 g/mol) possesses substantially greater molecular weight and steric bulk compared to unsubstituted cyclopropanesulfonyl chloride (MW 140.59 g/mol; PubChem CID 2760919) [1]. The 4-methylphenyl group contributes an additional 90.12 g/mol and introduces significant steric hindrance adjacent to the reactive sulfonyl chloride center. This steric differentiation can influence reaction kinetics: nucleophilic substitution at the sulfonyl chloride group of sterically encumbered cyclopropanesulfonyl chlorides has been shown to proceed with 2- to 5-fold slower rates compared to unsubstituted analogs in amine coupling reactions, potentially enabling better reaction control and reduced byproduct formation . The increased lipophilicity conferred by the 4-methylphenyl group (estimated ΔLogP ≈ +2.5 to +3.0 vs. unsubstituted cyclopropanesulfonyl chloride, based on fragment-based calculations) also alters partitioning behavior in biphasic reaction systems.

Physicochemical properties Steric bulk Reaction selectivity

Optimal Procurement and Application Scenarios for (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride


Enantioselective Synthesis of HCV NS3/4A Protease Inhibitor Sulfonamide Building Blocks

The defined (1R,2S) configuration of the target compound makes it the reagent of choice for synthesizing chiral (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which serve as critical P1 moieties in potent HCV NS3 protease inhibitors . Unlike non-stereospecific alternatives, this enantiopure sulfonyl chloride eliminates the need for post-coupling chiral resolution, reducing the synthetic step count by one and improving overall yield by an estimated 30-50%. The 4-methylphenyl group provides appropriate lipophilicity for membrane permeability of the final inhibitor while the cyclopropane ring maintains the conformational rigidity required for protease active site binding.

Selective TACE Inhibitor Development: Cyclopropane Scaffold Selection for MMP Selectivity

For medicinal chemistry programs targeting TNF-α converting enzyme (TACE) where selectivity over matrix metalloproteinases (MMP-2, MMP-13) is a critical design criterion, cyclopropane-1-sulfonyl chloride scaffolds provide a demonstrated selectivity advantage of >50-fold compared to cyclopentane analogs [1]. The target compound, with its 4-methylphenyl substituent, offers an additional vector for S1 pocket optimization. This scaffold is suitable for fragment-based or structure-guided lead optimization campaigns where the cyclopropane ring serves as a privileged selectivity-inducing element, while the 4-methylphenyl group can be diversified to explore SAR at the enzyme surface.

Laboratory-Scale Chiral Sulfonylation Requiring Defined Respiratory Safety Protocols

In research facilities where occupational exposure to sulfonyl chlorides must be rigorously controlled, the target compound's ECHA-classified STOT SE 3 (H335: respiratory irritation) hazard mandates specific engineering and PPE requirements beyond those for simpler cyclopropanesulfonyl chlorides [2]. This compound is appropriate for use in fume hoods with face velocity ≥100 ft/min (0.5 m/s) and Type ABEK respirator filters for operators. Procurement decisions should account for the storage requirement at -20°C under inert atmosphere to prevent hydrolysis of the sulfonyl chloride group. The additional safety infrastructure costs are justified when the synthetic target demands the specific (1R,2S) stereochemistry and 4-methylphenyl substitution pattern that cannot be achieved with less hazardous but structurally inadequate alternatives.

Quote Request

Request a Quote for (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.